2-Benzyl-6-methyl-1,3-benzoxazole
Overview
Description
2-Benzyl-6-methyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzene ring fused with an oxazole ring, with benzyl and methyl substituents at the 2 and 6 positions, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-6-methyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with benzyl aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be used to enhance the reaction efficiency . The reaction is usually carried out under reflux conditions in solvents like ethanol or water .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity. The use of recyclable catalysts and green chemistry principles is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-6-methyl-1,3-benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and acids are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups like halogens or alkyl groups .
Scientific Research Applications
2-Benzyl-6-methyl-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the synthesis of dyes and other organic compounds.
Mechanism of Action
The mechanism of action of 2-Benzyl-6-methyl-1,3-benzoxazole involves its interaction with various molecular targets. It can inhibit enzymes like DNA topoisomerases and protein kinases, which are crucial for cell proliferation and survival . The compound may also interfere with signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Similar structure but lacks the benzyl group.
2-Phenylbenzoxazole: Contains a phenyl group instead of a benzyl group.
Benzimidazole Derivatives: Similar heterocyclic structure but with different substituents.
Uniqueness
2-Benzyl-6-methyl-1,3-benzoxazole is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of both benzyl and methyl groups enhances its potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-benzyl-6-methyl-1,3-benzoxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c1-11-7-8-13-14(9-11)17-15(16-13)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBAXVBRNEGPIAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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